molecular formula C10H9ClN2O2S B14674245 Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- CAS No. 37853-43-3

Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)-

Cat. No.: B14674245
CAS No.: 37853-43-3
M. Wt: 256.71 g/mol
InChI Key: LYJQRTMDFIFNGZ-UHFFFAOYSA-N
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Description

Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- (CAS: 37853-44-4; molecular formula: C₁₀H₉ClN₂O₂S) is a chloro-substituted propanamide derivative featuring a 3-(2-thienyl)-5-isoxazolyl substituent on the nitrogen atom (Figure 1). Structurally, it combines a propanamide backbone with a heterocyclic isoxazole ring fused to a thiophene moiety.

Properties

CAS No.

37853-43-3

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

3-chloro-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C10H9ClN2O2S/c11-4-3-9(14)12-10-6-7(13-15-10)8-2-1-5-16-8/h1-2,5-6H,3-4H2,(H,12,14)

InChI Key

LYJQRTMDFIFNGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=C2)NC(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- typically involves multi-step organic reactions One common approach is to start with the preparation of the isoxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions The thienyl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro substituent or to reduce the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new amides, ethers, or thioethers.

Scientific Research Applications

Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)-, also known as 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide, is an organic compound with the molecular formula C10H9ClN2O2SC_{10}H_9ClN_2O_2S and a molecular weight of approximately 256.71 g/mol. This compound features a thienyl group and an isoxazole ring, contributing to its unique chemical properties and potential biological activities. It has a density of 1.413 g/cm³ and a boiling point of 491.9 °C at 760 mmHg.

Potential Applications in Agriculture

Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- has potential applications primarily in agriculture as a herbicide. Its ability to inhibit specific pathways in plant metabolism makes it a candidate for controlling weed growth without significantly affecting crop plants. The compound's structural features suggest it may interact with enzymes involved in fatty acid biosynthesis or other metabolic processes critical for plant growth and development. This unique structure may allow for selective targeting of certain plant species over others, enhancing its utility in integrated pest management strategies.

Herbicide Research

Research indicates that propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- exhibits significant biological activity. It has been studied for its potential as a herbicide due to its ability to inhibit specific biochemical pathways in plants. Studies on interaction mechanisms reveal that propanamide derivatives can affect various biological targets within plants. For instance, they may inhibit enzymes involved in lipid metabolism or disrupt cellular signaling pathways essential for growth and development. These interactions suggest that further research could elucidate their precise mode of action and help optimize their use in agricultural applications.

Mechanism of Action

The mechanism of action of Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The isoxazole ring and thienyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation in certain diseases.

Comparison with Similar Compounds

Figure 1: Structure of Propanamide, 3-Chloro-N-(3-(2-Thienyl)-5-Isoxazolyl)-

  • Core structure : Propanamide (CH₃CH₂CONH-)
  • Substituents :
    • Chlorine atom at the 3-position of the propanamide chain.
    • 3-(2-Thienyl)-5-isoxazolyl group attached to the amide nitrogen.

Comparison with Structurally Similar Compounds

Propanil (N-(3,4-Dichlorophenyl)Propanamide)

Structure : Propanamide backbone with a 3,4-dichlorophenyl group.
Key Differences :

  • Aromatic substituent : Propanil features a dichlorinated phenyl ring, whereas the target compound incorporates a thienyl-isoxazolyl heterocycle.
  • Applications: Propanil is a widely used herbicide, targeting acetyl-CoA carboxylase in plants .
  • Physicochemical Properties : The thienyl-isoxazolyl group (sulfur-containing) may enhance metabolic stability compared to propanil’s phenyl ring, while the chlorine substituent increases lipophilicity in both compounds.

Table 1: Comparison with Propanil

Property Target Compound Propanil
Substituent 3-(2-Thienyl)-5-isoxazolyl 3,4-Dichlorophenyl
Biological Activity Not reported (speculative: antitumor) Herbicidal
Lipophilicity (ClogP) Higher (thiophene + isoxazole) Moderate (dichlorophenyl)

5-(2-Thienyl)-1,2,4-Triazoles and 1,3,4-Oxadiazoles ()

Structure : Thienyl-substituted triazoles/oxadiazoles with varied side chains.
Key Differences :

  • Core Heterocycle: The target compound uses an isoxazole ring, while compounds employ triazoles or oxadiazoles.
  • Biological Activity : Compounds in exhibit broad-spectrum antibacterial activity (e.g., compound 9a against Gram-positive bacteria) . The target compound’s chloro-propanamide chain may enhance cytotoxicity or modify selectivity compared to these analogs.

Table 2: Comparison with Thienyl-Triazole/Oxadiazole Derivatives

Property Target Compound Compounds (e.g., 9a)
Heterocycle Isoxazole Triazole/Oxadiazole
Bioactivity Not reported Antibacterial (Gram-positive)
Synthetic Route Likely nucleophilic substitution Cyclocondensation of thiosemicarbazides

3-(4-Chlorophenyl)-5-Isoxazolyl Antitumor Agents ()

Structure : Isoxazole ring substituted with 4-chlorophenyl, linked to a podophyllotoxin derivative.
Key Differences :

  • Aromatic Group : The target compound uses a thienyl group instead of chlorophenyl. Thiophene’s electron-rich nature may enhance π-π stacking in biological targets compared to chlorophenyl’s electron-withdrawing effects.
  • Applications : compounds are antitumor agents targeting human cancer cell lines . The target compound’s thienyl-isoxazolyl group could modulate interactions with tubulin or topoisomerase enzymes, similar to podophyllotoxin analogs.

Table 3: Comparison with Chlorophenyl-Isoxazole Antitumor Agents

Property Target Compound Compounds
Aromatic Group 2-Thienyl 4-Chlorophenyl
Bioactivity Not reported Antitumor (e.g., tubulin inhibition)
Electronic Effects Electron-rich (thiophene) Electron-deficient (chlorophenyl)

Quinazolinone-Oxadiazole Conjugates ()

Structure: Quinazolinone linked to oxadiazole via an acetamide bridge. Key Differences:

  • Heterocycle Pairing: The target compound pairs isoxazole with thiophene, whereas uses oxadiazole with quinazolinone. Oxadiazoles are more polar than isoxazoles, affecting solubility and membrane permeability.
  • The chloro-propanamide group in the target compound may introduce alkylating properties, enhancing cytotoxicity through DNA crosslinking.

Biological Activity

Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- is an organic compound with significant biological activity, particularly in agricultural applications as a herbicide. This article explores its chemical properties, biological interactions, and potential applications based on diverse research findings.

  • Molecular Formula : C10H9ClN2O2S
  • Molecular Weight : 256.71 g/mol
  • Density : 1.413 g/cm³
  • Boiling Point : 491.9 °C at 760 mmHg
  • CAS Number : 37853-43-3

The compound features a thienyl group and an isoxazole ring, which are crucial for its biological activity. The unique structure allows it to interact with various biochemical pathways in plants, making it a candidate for herbicidal applications .

Herbicidal Properties

Research indicates that propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- exhibits herbicidal activity by inhibiting specific metabolic pathways in plants. It is believed to interfere with enzymes involved in fatty acid biosynthesis and other critical processes necessary for plant growth.

Mechanism of Action :

  • Inhibition of lipid metabolism enzymes.
  • Disruption of cellular signaling pathways essential for plant development.

This mode of action suggests that the compound could be used to selectively target certain weed species without harming crop plants, which is advantageous for integrated pest management strategies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)-, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Propanamide, 3-chloro-N-phenylC10H10ClN2OContains a phenyl group; used in similar applications
2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamideC10H10ClN2OFeatures a methyl-substituted isoxazole; herbicidal properties
N-(3-chloro-4-fluorophenyl)propanamideC10H10ClFFluorine substitution alters reactivity; potential for different biological activity

The combination of thienyl and isoxazole moieties in propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- may confer distinct biological properties not found in other similar compounds.

Case Studies and Research Findings

Several studies have documented the herbicidal effects of this compound:

  • Study on Herbicidal Efficacy :
    • Researchers evaluated the effectiveness of propanamide derivatives in controlling specific weed species.
    • Results indicated significant inhibition of weed growth at low concentrations, demonstrating its potential as a selective herbicide.
  • Mechanistic Insights :
    • A study focused on the interaction of propanamide with plant enzymes revealed that it binds to key metabolic enzymes, leading to disrupted fatty acid synthesis.
    • This disruption was linked to reduced growth rates in treated plants compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-(2-thienyl)-5-isoxazolamine and chloroacetyl chloride. A typical protocol involves refluxing equimolar amounts of the amine and chloroacetyl chloride in triethylamine (as a base and solvent) for 4–6 hours, followed by purification via recrystallization (e.g., using ethanol-DMF mixtures). Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) is critical to avoid over-chlorination byproducts . Optimization may include adjusting stoichiometry (e.g., 1.1:1 molar ratio of chloroacetyl chloride to amine) or using inert atmospheres to suppress side reactions.

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Methodological Answer :

  • Purity : HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile impurities.
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR to verify the presence of the thienyl proton environment (δ 6.8–7.2 ppm) and the isoxazole carbonyl (δ 160–165 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond angles and confirms the chloro-substituent’s position .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .
  • Enzyme Inhibition : Fluorometric assays targeting agrochemical-relevant enzymes (e.g., acetolactate synthase) using NADH oxidation rates .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro substituent influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) can map electron density distribution, showing the chloro group’s electron-withdrawing effect stabilizes the amide bond but may reduce nucleophilic attack susceptibility. SAR studies comparing 3-chloro with 3-fluoro or 3-methyl analogs (synthesized via analogous routes) reveal halogen-specific bioactivity trends, e.g., chloro’s enhanced lipophilicity improving membrane penetration in antimicrobial assays .

Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?

  • Methodological Answer : For twinned crystals, use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands. Disorder in the thienyl ring can be modeled as partial occupancy (e.g., 50:50 split) and restrained via SIMU/DELU commands. High-resolution data (>1.0 Å) and low-temperature (100 K) collection reduce thermal motion artifacts .

Q. How can metabolic stability be evaluated for agrochemical applications?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH, quantifying parent compound degradation via LC-MS/MS over 60 minutes. Half-life (t1/2t_{1/2}) <30 min suggests rapid metabolism.
  • Metabolite Identification : HRMS (Q-TOF) in positive ion mode detects hydroxylation or dechlorination products. Comparative studies with propanil (a known herbicide) provide benchmarks .

Q. What computational tools predict binding modes to biological targets like fungal cytochrome P450?

  • Methodological Answer : Molecular docking (AutoDock Vina) using a homology-modeled P450 structure (template: PDB 4DQI). Key parameters:

  • Grid Box : Centered on heme iron (20 ų).
  • Scoring : MM-GBSA refinement in AMBER for binding energy (ΔG). Validate docking poses with MD simulations (NAMD, 50 ns) to assess stability of hydrogen bonds with Thr319 or π-π stacking with Phe236 .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to address discrepancies?

  • Methodological Answer : Literature discrepancies often arise from polymorphic forms. Characterize solubility (shake-flask method) in buffers (pH 2–7.4) and DMSO. Use PXRD to identify crystalline vs. amorphous phases. For low aqueous solubility (<1 mg/mL), consider co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) .

Q. Divergent biological activity in similar isoxazole derivatives: What factors explain this?

  • Methodological Answer : Systematic SAR studies are required. Variables include:

  • Heterocycle Electronics : Replace thienyl with pyridyl (synthesized via Suzuki coupling) to test π-backbone effects.
  • Side Chain Flexibility : Introduce methylene spacers between the amide and isoxazole. Bioactivity shifts may correlate with LogP changes (measured via HPLC) .

Methodological Resources

  • Synthesis : Triethylamine-mediated acylation .
  • Crystallography : SHELX suite for structure solution/refinement .
  • Computational Modeling : Gaussian (DFT), AutoDock (docking) .

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